[1-(6-chloropyridazin-3-yl)piperidin-4-yl]{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}methanone
CAS No.:
Cat. No.: VC14766661
Molecular Formula: C23H28ClN5O
Molecular Weight: 426.0 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C23H28ClN5O |
|---|---|
| Molecular Weight | 426.0 g/mol |
| IUPAC Name | [1-(6-chloropyridazin-3-yl)piperidin-4-yl]-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]methanone |
| Standard InChI | InChI=1S/C23H28ClN5O/c24-21-8-9-22(26-25-21)28-13-10-20(11-14-28)23(30)29-17-15-27(16-18-29)12-4-7-19-5-2-1-3-6-19/h1-9,20H,10-18H2/b7-4+ |
| Standard InChI Key | HXUQGOWNNOLTEV-QPJJXVBHSA-N |
| Isomeric SMILES | C1CN(CCC1C(=O)N2CCN(CC2)C/C=C/C3=CC=CC=C3)C4=NN=C(C=C4)Cl |
| Canonical SMILES | C1CN(CCC1C(=O)N2CCN(CC2)CC=CC3=CC=CC=C3)C4=NN=C(C=C4)Cl |
Introduction
[1-(6-chloropyridazin-3-yl)piperidin-4-yl]{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}methanone is a complex organic molecule belonging to the class of piperidine derivatives. It features a chloropyridazine ring and multiple piperidine and piperazine moieties, which contribute to its potential biological activity and applications in medicinal chemistry. The compound's molecular weight is approximately 423.94 g/mol, indicating a significant molecular size with diverse functional groups.
Synthesis and Reactions
The synthesis of [1-(6-chloropyridazin-3-yl)piperidin-4-yl]{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}methanone typically involves multi-step organic reactions. These may include condensation reactions, nucleophilic substitutions, and other transformations that require careful control of reaction conditions to optimize yield and purity.
Comparison with Similar Compounds
Several compounds share structural similarities with [1-(6-chloropyridazin-3-yl)piperidin-4-yl]{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}methanone, including:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 4-Hydroxy-1-methyl-4-(4-methylphenyl)-3-piperidyl 4-methylphenyl ketone | Dopamine transporter inhibitor | |
| N-(2,6-Dimethylphenyl)-2-(piperazin-1-yl)acetamide | Antidepressant properties | |
| 1-(6-Chloropyridazin-3-yl)piperidin-4-one | Related chlorinated derivative |
The uniqueness of [1-(6-chloropyridazin-3-yl)piperidin-4-yl]{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}methanone lies in its combination of multiple pharmacologically relevant moieties that may confer distinct biological activities compared to other similar compounds.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume